1-Chloro-3-methylhexane
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Overview
Description
1-Chloro-3-methylhexane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of alkyl halides, specifically chloroalkanes, where a chlorine atom is bonded to an alkyl group. This compound is characterized by a seven-carbon chain with a chlorine atom attached to the first carbon and a methyl group attached to the third carbon.
Preparation Methods
1-Chloro-3-methylhexane can be synthesized through various methods, including:
Nucleophilic Substitution Reactions: One common method involves the reaction of 3-methylhexanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound.
Hydrochlorination of Alkenes: Another method involves the addition of hydrogen chloride (HCl) to 3-methylhex-3-ene.
Chemical Reactions Analysis
1-Chloro-3-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). For example, reacting with a nucleophile like sodium hydroxide (NaOH) can replace the chlorine atom with a hydroxyl group, forming 3-methylhexanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes like 3-methylhex-3-ene.
Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions, although these reactions are not typically favored for alkyl halides.
Scientific Research Applications
1-Chloro-3-methylhexane has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring specific alkyl chain modifications.
Material Science: It is used in the preparation of polymers and other materials where specific alkyl halide functionalities are needed.
Mechanism of Action
The mechanism of action for 1-chloro-3-methylhexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the substitution of the chlorine atom with other functional groups .
Comparison with Similar Compounds
1-Chloro-3-methylhexane can be compared to other similar compounds, such as:
1-Bromo-3-methylhexane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
1-Chloro-2-methylhexane: The position of the methyl group changes the compound’s reactivity and physical properties.
3-Chloro-3-methylhexane: The chlorine atom is on the third carbon, leading to different reactivity patterns, especially in elimination reactions.
Properties
CAS No. |
101257-63-0 |
---|---|
Molecular Formula |
C7H15Cl |
Molecular Weight |
134.65 g/mol |
IUPAC Name |
1-chloro-3-methylhexane |
InChI |
InChI=1S/C7H15Cl/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
FHDSQIUCCGFXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCl |
Origin of Product |
United States |
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